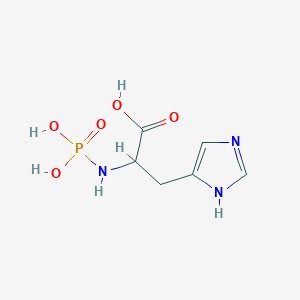

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

Beschreibung

Phosphohistidin ist eine reversible posttranslationale Modifikation von Proteinen, die die Phosphorylierung der Aminosäure Histidin beinhaltet. Diese Modifikation ist im Vergleich zu anderen phosphorylierten Aminosäuren wie Phosphoserine, Phosphothreonin und Phosphotyrosin weniger gut verstanden. Die Phosphoramidatbindung in Phosphohistidin ist hitze- und säureempfindlich, was die Untersuchung erschwert. Phosphohistidin spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter die Signaltransduktion und die Enzymregulation .

Eigenschaften

Molekularformel |

C6H10N3O5P |

|---|---|

Molekulargewicht |

235.13 g/mol |

IUPAC-Name |

3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid |

InChI |

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14) |

InChI-Schlüssel |

FDIKHVQUPVCJFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Phosphohistidin kann unter Verwendung von Modell-Enzymen synthetisiert werden, die in Bakterien exprimiert werden. Der Prozess beinhaltet die Phosphorylierung von Histidinresten in Proteinen durch Histidinkinase wie NME1 und NME2. Diese Enzyme katalysieren den Transfer einer Phosphatgruppe von Adenosintriphosphat an den Imidazolring von Histidin .

Industrielle Produktionsverfahren

Die meisten Studien konzentrieren sich auf die Synthese im Labormaßstab unter Verwendung rekombinanter Proteine und spezifischer Antikörper zum Nachweis und zur Quantifizierung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phosphohistidin durchläuft verschiedene chemische Reaktionen, darunter:

Isomerisierung: Phosphohistidin kann in zwei isomeren Formen existieren, 1-Phosphohistidin und 3-Phosphohistidin, die jeweils unterschiedliche Stabilitäten aufweisen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure Bedingungen werden üblicherweise verwendet, um die Hydrolyse von Phosphohistidin zu untersuchen.

Isomerisierung: Spezifische Antikörper und Massenspektrometrie werden verwendet, um die isomeren Formen zu erkennen und zu unterscheiden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die durch die Hydrolyse von Phosphohistidin gebildet werden, sind anorganisches Phosphat und Histidin .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Phosphohistidin übt seine Wirkungen durch die reversible Phosphorylierung von Histidinresten in Proteinen aus. Diese Modifikation verändert die Struktur und Funktion des Proteins und beeinflusst seine Wechselwirkung mit anderen Molekülen. Die molekularen Ziele umfassen Histidinkinase und Phosphatasen, die den Phosphorylierungszustand von Histidinresten regulieren.

Wirkmechanismus

Phosphohistidine exerts its effects through the reversible phosphorylation of histidine residues in proteins. This modification alters the protein’s structure and function, affecting its interaction with other molecules. The molecular targets include histidine kinases and phosphatases, which regulate the phosphorylation state of histidine residues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Phosphoserine

- Phosphothreonin

- Phosphotyrosin

Einzigartigkeit

Phosphohistidin ist aufgrund seiner Phosphoramidatbindung einzigartig, die im Vergleich zu den Phosphoesterbindungen in Phosphoserine, Phosphothreonin und Phosphotyrosin weniger stabil ist. Diese Instabilität macht Phosphohistidin schwieriger zu untersuchen, bietet aber auch einzigartige Regulationsmechanismen in zellulären Prozessen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.